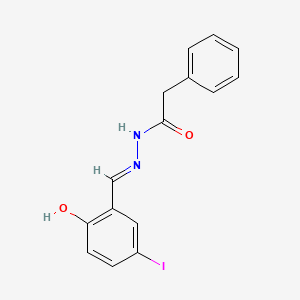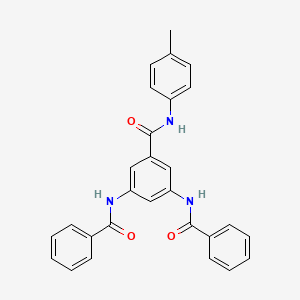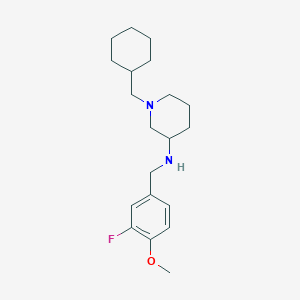
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide, also known as HIPH, is a chemical compound that has been widely studied for its potential applications in various fields. HIPH is a hydrazone derivative that has been synthesized through various methods and has been found to possess remarkable biological properties. In
Mécanisme D'action
The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the formation of a hydrazone bond with a target molecule. The hydrazone bond is formed through the reaction of the carbonyl group of this compound with the hydrazine group of the target molecule. This reaction results in the formation of a stable covalent bond, which can inhibit the activity of the target molecule.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including anti-tumor and anti-inflammatory activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that this compound can inhibit tumor growth in animal models. In addition, this compound has been found to possess anti-inflammatory activities by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide, including the development of new drugs based on its anti-tumor and anti-inflammatory activities, the exploration of its potential applications in materials science, and the investigation of its mechanism of action. In addition, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo, as well as its potential for clinical use.
In conclusion, this compound, or this compound, is a hydrazone derivative that has been widely studied for its potential applications in various fields. This compound has been found to possess remarkable biological properties, including anti-tumor and anti-inflammatory activities, and has been used as a probe to study the mechanism of action of various enzymes. Although this compound has some limitations, it has several advantages for lab experiments and has promising future directions for further study.
Méthodes De Synthèse
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide can be synthesized through various methods, including the reaction of 2-hydroxy-5-iodobenzaldehyde with 2-phenylacetylhydrazine in the presence of a base. The reaction yields this compound as a yellow crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been found to possess anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. In biochemistry, this compound has been used as a probe to study the mechanism of action of various enzymes, including proteases and kinases. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c16-13-6-7-14(19)12(9-13)10-17-18-15(20)8-11-4-2-1-3-5-11/h1-7,9-10,19H,8H2,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXRZELAMPOHRH-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-benzyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027902.png)

![ethyl 5-methyl-7-(3-nitrophenyl)-2-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6027908.png)
![2-ethyl-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B6027912.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B6027917.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6027924.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6027942.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6027951.png)
![1-[9-[2-(diethylamino)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B6027959.png)
![N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6027970.png)
![6-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6027986.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B6027996.png)